Allylescaline

Catalog No.
S984022
CAS No.
39201-75-7
M.F
C13H19NO3
M. Wt
237.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allylescaline

CAS Number

39201-75-7

Product Name

Allylescaline

IUPAC Name

2-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanamine

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3/h4,8-9H,1,5-7,14H2,2-3H3

InChI Key

JNUAYHHGCXYBHX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OCC=C)OC)CCN

Canonical SMILES

COC1=CC(=CC(=C1OCC=C)OC)CCN

Allylescaline, chemically known as 4-allyloxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound belonging to the phenethylamine class. It was first synthesized in 1972 by Otakar Leminger and later studied by Alexander Shulgin, who described its psychoactive properties in his book "PiHKAL: A Chemical Love Story" . The molecular formula for allylescaline is C13H19NO3, with a molecular weight of approximately 237.29 g/mol . Structurally, it features a phenethylamine core with two methoxy groups and an allyl group attached to the aromatic ring .

  • The mechanism of action of allylescaline is not fully understood.
  • Like mescaline, it is thought to interact with serotonin receptors in the brain, potentially leading to altered perception and mood [].
  • Due to its psychedelic properties, allylescaline is considered a substance with potential for abuse and dependence [].
  • Research suggests it can be toxic at high doses, but specific data is limited [].
  • It is important to note that allylescaline is not approved for any medical use and can be dangerous.

Allylescaline exhibits psychoactive properties, primarily attributed to its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, similar to mescaline, leading to altered perception and mood . The reported dosage for oral consumption ranges from 20 to 35 mg, with effects lasting between 8 to 12 hours . Despite its psychedelic effects, detailed pharmacological data regarding its metabolism and toxicity are scarce.

While specific synthetic routes for allylescaline are not well-documented, it is known that the compound can be derived from escaline through substitution reactions. The general approach involves modifying the methoxy and allyl groups on the phenethylamine backbone. Research indicates that the synthesis of related compounds has been explored more thoroughly than that of allylescaline itself .

Allylescaline has limited applications primarily due to its classification as a research chemical. Its potential uses include:

  • Analytical Chemistry: Investigating its hydrolysis under varying conditions can provide insights into chemical behavior and decomposition .
  • Organic Synthesis: It serves as a building block for synthesizing complex organic compounds .

Allylescaline shares structural similarities with several other compounds within the phenethylamine class. Notable comparisons include:

CompoundStructural CharacteristicsUnique Properties
MescalineContains methoxy groups; hallucinogenicHigher dosage required (300-400 mg)
EscalineSimilar backbone; fewer substituentsLess potent than allylescaline
MethallylescalineContains a methyl group instead of an allyl groupDifferent psychoactive profile
2C-BContains brominated phenethylamine structureKnown for entactogenic effects

Allylescaline is unique due to its specific substitution pattern and enhanced potency compared to mescaline by weight . Its relatively unexplored nature adds to its distinctiveness within the realm of psychedelic compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.13649347 g/mol

Monoisotopic Mass

237.13649347 g/mol

Heavy Atom Count

17

UNII

J39IWS08EN

Wikipedia

Allylescaline

Dates

Modify: 2023-08-16

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